2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, oxan-4-yl derivatives, and pyrrolidine. The synthesis may involve:
Cyclization reactions: to form the pyrimidine ring.
Substitution reactions: to introduce the cyclopropyl, oxan-4-yl, and pyrrolidin-1-yl groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent.
Industry: In the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with receptors: , modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyridine ring.
2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)benzene: Similar structure but with a benzene ring.
Uniqueness
2-Cyclopropyl-4-(oxan-4-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-cyclopropyl-4-(oxan-4-yl)-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C16H23N3O/c1-2-8-19(7-1)15-11-14(12-5-9-20-10-6-12)17-16(18-15)13-3-4-13/h11-13H,1-10H2 |
InChI Key |
ZPAKNBUSZXOZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)C3CCOCC3)C4CC4 |
Origin of Product |
United States |
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